4-methyl-2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
4-methyl-2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-methyl-2-aminobenzamide with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the desired quinazolinone compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens, alkyl, or aryl groups.
Scientific Research Applications
4-methyl-2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trimethoxyphenyl group is particularly important for its binding affinity and specificity, allowing it to interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 4′-(4-methylphenyl)-2,2′:6′,2′′-terpyridine
Uniqueness
What sets 4-methyl-2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trimethoxyphenyl and methylphenylamino groups enhances its potential as a versatile pharmacophore, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H27N3O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-methyl-2-(4-methylanilino)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H27N3O4/c1-14-6-8-18(9-7-14)27-25-26-15(2)23-19(28-25)10-16(11-20(23)29)17-12-21(30-3)24(32-5)22(13-17)31-4/h6-9,12-13,16H,10-11H2,1-5H3,(H,26,27,28) |
InChI Key |
IGMLWBCRLQNKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
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